ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in the presence of acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . Another approach involves the reaction of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by montmorillonite K-10 or ZrOCl2−8H2O .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound shares a similar spiro structure but differs in its functional groups and properties.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit a range of biological activities.
Uniqueness
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIZLWVDCMQADD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441506 |
Source
|
Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-83-3 |
Source
|
Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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